molecular formula C5H10N2O2 B1219387 Butanamide, N-(aminocarbonyl)- CAS No. 23549-53-3

Butanamide, N-(aminocarbonyl)-

Cat. No.: B1219387
CAS No.: 23549-53-3
M. Wt: 130.15 g/mol
InChI Key: ZTMFJNLOLCXQPZ-UHFFFAOYSA-N
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Description

Butanamide, N-(aminocarbonyl)- is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure, featuring both an amide and a urea-like functional group (aminocarbonyl), makes it a potential precursor or building block for the development of more complex molecules. Researchers can utilize this core scaffold to synthesize libraries of compounds for screening in various biological assays. The presence of the amide group is a common motif in many pharmacologically active agents and materials science applications, providing a versatile intermediate for scientists exploring new chemical entities. The specific properties and applications of this compound are an active area of scientific investigation. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-carbamoylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-3-4(8)7-5(6)9/h2-3H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMFJNLOLCXQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946312
Record name N-[Hydroxy(imino)methyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23549-53-3
Record name N-Butyryl-N-butylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(imino)methyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Butanamide, N-(aminocarbonyl)- involves the reaction of butanoyl chloride with glycine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Butanamide, N-(aminocarbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Butanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Butanoic acid.

    Reduction: Butylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butanamide, N-(aminocarbonyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, Butanamide, N-(aminocarbonyl)- is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.

Industry: In the industrial sector, Butanamide, N-(aminocarbonyl)- is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(aminocarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-Indol-3-Yl) Butanamide Derivatives

  • Structure : Features a 4-oxazetidin-1-yl ring and an indol-3-yl group attached to the butanamide backbone .
  • Molecular Weight : ~400–450 g/mol (varies with substituents).
  • Key Differences :
    • The indole moiety enhances binding to biological targets (e.g., α-amylase), leading to significant enzyme inhibitory activity (IC₅₀ values comparable to acarbose, a standard inhibitor) .
    • Synthesized via cyclo-condensation of Schiff bases with triethylamine and chloroacetyl chloride .
  • Applications : Investigated as antidiabetic agents due to α-amylase inhibition .

N-(4-Nitrophenyl) Butanamide

  • Structure : Contains a nitrophenyl substituent at the nitrogen position (C₁₀H₁₂N₂O₃; MW 208.22 g/mol) .
  • Key Differences :
    • The electron-withdrawing nitro group increases reactivity, making it a product of methylene blue ozonation .
    • Exhibits lower stability compared to unsubstituted butanamides, often decomposing into smaller fragments (e.g., m/z 127 ions) .
  • Applications : Studied in environmental chemistry for pollutant degradation pathways .

Butanamide, N-(Aminocarbonyl)-2-bromo-3-methyl-

  • Structure : Brominated derivative with a methyl group at the C3 position (C₆H₁₁BrN₂O₂; MW 223.08 g/mol; CAS 496-67-3) .
  • Key Differences: Solubility: 19.03 g/L at 0°C, significantly higher than non-halogenated analogs due to polar bromine . Applications: Historically used as a sedative (e.g., Dormigene) .

4-Nitrobutanamide

  • Structure : Nitro group at the C4 position (C₄H₈N₂O₃; CAS 15473-27-5) .
  • Key Differences: Positional isomerism of the nitro group alters electronic properties and reactivity compared to N-(4-nitrophenyl) butanamide.

Butanamide, 4-(Benzoyloxy)-N,N-dimethyl-

  • Structure: Benzoyloxy and dimethylamino substituents (C₁₃H₁₇NO₃; CAS listed in ) .
  • Key Differences: Enhanced lipophilicity due to the benzoyloxy group, improving membrane permeability. Applications in polymer chemistry as a monomer or crosslinking agent .

Biological Activity

Butanamide, N-(aminocarbonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various case studies that highlight its therapeutic potential.

Butanamide, N-(aminocarbonyl)- can be synthesized through various chemical reactions involving amines and carboxylic acids. The structure of the compound includes an amide functional group, which is significant for its biological activity. The synthesis typically involves the reaction of butyric acid derivatives with appropriate amines under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of Butanamide, N-(aminocarbonyl)- has been explored in several studies focusing on its antioxidant, antibacterial, and anti-inflammatory properties.

1. Antioxidant Activity

Research indicates that Butanamide, N-(aminocarbonyl)- exhibits moderate antioxidant activity. This was assessed using various assays such as:

  • DPPH Scavenging Activity : The compound showed a concentration-dependent increase in scavenging activity against DPPH radicals.
  • Ferric Reducing Antioxidant Power (FRAP) : The reducing power was evaluated by mixing the compound with potassium ferricyanide and measuring absorbance changes.

In comparative studies, it was noted that while Butanamide displayed antioxidant properties, it was less potent than established antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol at equivalent concentrations .

2. Antibacterial Activity

Butanamide, N-(aminocarbonyl)- demonstrated significant antibacterial activity against several bacterial strains. The inhibition zones were measured using standard disk diffusion methods. Notably:

  • The compound exhibited the highest antibacterial efficacy against Bacillus cereus, with an inhibition zone measuring up to 30 mm.
  • Comparative analysis against standard antibiotics (e.g., bacitracin and gentamicin) showed that Butanamide had competitive efficacy .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of derivatives of Butanamide. For instance, compounds containing the butanamide moiety have been shown to effectively inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies further confirmed that specific derivatives led to significant reductions in these cytokines without inducing hepatotoxicity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of Butanamide, N-(aminocarbonyl)- and its derivatives:

Study Objective Findings
Study 1 Evaluate antioxidant propertiesModerate antioxidant activity; less potent than BHA
Study 2 Assess antibacterial efficacySignificant inhibition against Bacillus cereus; effective compared to standards
Study 3 Investigate anti-inflammatory effectsReduced IL-1β and IL-6 mRNA levels; no hepatotoxicity observed

The mechanisms underlying the biological activities of Butanamide are multifaceted:

  • Antioxidant Mechanism : It is hypothesized that Butanamide may act through direct scavenging of free radicals or by enhancing endogenous antioxidant defenses.
  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators and cytokines, Butanamide may modulate immune responses effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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